TP-10

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

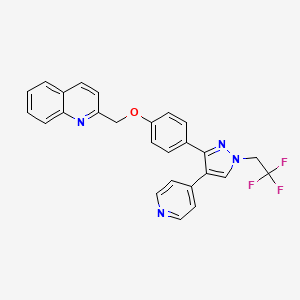

2-[[4-[4-pyridin-4-yl-1-(2,2,2-trifluoroethyl)pyrazol-3-yl]phenoxy]methyl]quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19F3N4O/c27-26(28,29)17-33-15-23(18-11-13-30-14-12-18)25(32-33)20-6-9-22(10-7-20)34-16-21-8-5-19-3-1-2-4-24(19)31-21/h1-15H,16-17H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOIXNOMHHWGUTG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)COC3=CC=C(C=C3)C4=NN(C=C4C5=CC=NC=C5)CC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19F3N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the TP-10 Peptide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transportan 10 (TP-10) is a synthetically designed, 21-amino acid cell-penetrating peptide (CPP) that has garnered significant interest within the scientific community for its potential as a vector for intracellular cargo delivery. This technical guide provides a comprehensive overview of this compound, including its fundamental properties, mechanism of action, and relevant experimental data and protocols for its evaluation. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of drug delivery, molecular biology, and pharmaceutical development.

Core Properties of this compound Peptide

This compound is a chimeric peptide, ingeniously constructed from two distinct biologically active peptides: the N-terminal fragment of the neuropeptide galanin and the C-terminal fragment of the wasp venom peptide mastoparan, linked by a lysine residue.[1][2] This unique composition imparts upon this compound its characteristic amphipathic nature and a net positive charge, which are crucial for its cell-penetrating capabilities.

| Property | Description | Reference |

| Sequence | H-AGYLLGKINLKALAALAKKIL-NH2 | [1] |

| Molecular Weight | 2181.77 Da | [1] |

| Structure | Forms an amphipathic α-helix upon membrane interaction. The N-terminal region derived from galanin tends to be more disordered, while the C-terminal mastoparan-derived segment forms a well-defined α-helix. | [3][4] |

| Net Charge (at neutral pH) | +5 (due to four lysine residues and the N-terminus) | [2][5] |

| Key Features | Cationic and amphipathic nature facilitates interaction with and translocation across cell membranes. | [2] |

| Primary Function | Acts as a cell-penetrating peptide to deliver a variety of cargo molecules, including nucleic acids and other macromolecules, into cells. | [1] |

| Potential Applications | Drug delivery, gene therapy, and as an antimicrobial/antiparasitic agent. | [1][6] |

Mechanism of Action: Membrane Translocation

The primary mechanism by which this compound traverses the cell membrane is through direct interaction with the lipid bilayer, rather than by activating specific intracellular signaling pathways. This process can be conceptualized in the following stages:

-

Electrostatic Interaction: The positively charged residues of this compound are initially attracted to the negatively charged components of the cell membrane, such as phospholipids.[2]

-

Membrane Binding and Perturbation: Upon binding, this compound inserts into the lipid bilayer, inducing a localized disruption or perturbation of the membrane structure.[1][2] The amphipathic nature of the peptide, with its distinct hydrophobic and hydrophilic faces, is critical for this process.

-

Transient Pore Formation and Translocation: The membrane perturbation is thought to lead to the formation of transient, non-disruptive pores or channels through which the peptide and its associated cargo can pass into the cytoplasm.[2] This translocation is a dynamic process that does not permanently compromise the integrity of the cell membrane at effective concentrations.

Quantitative Data on this compound Efficacy and Toxicity

Cytotoxicity

The cytotoxic potential of this compound is a critical parameter for its therapeutic application. It is typically assessed using cell viability assays such as the MTT assay, which measures the metabolic activity of cells. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's cytotoxicity.

| Cell Line | Assay | IC50 (µM) | Observations | Reference |

| Jurkat (human T lymphocyte) | MTT Assay | Data not explicitly quantified in the provided search results. | A recent study indicates that this compound induces necrosis and necroptosis in Jurkat cells, particularly at high concentrations, through rapid membrane disruption. | [3] |

| HeLa (human cervical cancer) | Not specified | Data not explicitly quantified in the provided search results. | Studies have used HeLa cells to demonstrate the cellular uptake of this compound. | |

| Other Cancer Cell Lines | MTT Assay | Data not explicitly quantified in the provided search results. | The cytotoxic effects of this compound are being explored for their anticancer potential. |

Note: Specific IC50 values for this compound across a range of cell lines were not found in the provided search results. Researchers should perform dose-response studies on their specific cell lines of interest.

Hemolytic Activity

Hemolytic activity, the ability to lyse red blood cells, is a crucial indicator of a peptide's systemic toxicity. The HC50 value, the concentration of a peptide that causes 50% hemolysis, is a key parameter.

| Blood Source | Assay | HC50 (µM) | Observations |

| Human Red Blood Cells | Hemolysis Assay | Data not explicitly quantified in the provided search results. | The hemolytic potential of CPPs is an important consideration for in vivo applications. |

Note: A specific HC50 value for this compound against human red blood cells was not found in the provided search results. It is recommended to perform a hemolysis assay to determine this value.

Cargo Delivery Efficiency

The primary function of this compound is to facilitate the intracellular delivery of various cargo molecules. The efficiency of this process can be quantified using different methods depending on the cargo.

| Cargo Type | Delivery Method | Cell Line | Efficiency | Reference |

| Plasmid DNA (pDNA) | Complex formation | Various | Data not explicitly quantified in the provided search results. Stearyl-TP10, a modified version, has been shown to mediate efficient gene delivery in vitro and in vivo. | |

| Small interfering RNA (siRNA) | Complex formation | Various | Data not explicitly quantified in the provided search results. |

Note: While studies demonstrate the capability of this compound to deliver nucleic acids, specific quantitative data on the percentage of transfected cells or the degree of gene knockdown were not consistently available in the initial search results.

Galanin Receptor Binding Inhibition

Given its origin from the neuropeptide galanin, this compound has the potential to interact with galanin receptors.

| Receptor | Assay | Ki (nM) | Observations |

| Galanin Receptor 1 (GALR1) | Radioligand binding assay | Data not explicitly quantified in the provided search results. | This compound is known to inhibit the binding of galanin to its receptor. |

Note: A specific inhibitory constant (Ki) for this compound at the galanin receptor was not found in the provided search results.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the functionality and safety of this compound.

Cytotoxicity Assessment (MTT Assay)

This protocol is used to determine the effect of this compound on cell viability.

Workflow:

Methodology:

-

Cell Seeding: Plate cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Peptide Treatment: Prepare serial dilutions of the this compound peptide in serum-free medium. Remove the culture medium from the wells and add 100 µL of the peptide solutions at various concentrations. Include untreated cells as a negative control and cells treated with a known cytotoxic agent as a positive control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until formazan crystals are visible.

-

Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.

-

Absorbance Measurement: Gently pipette to dissolve the formazan crystals and measure the absorbance at approximately 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the peptide concentration to determine the IC50 value.

Hemolytic Activity Assay

This protocol assesses the lytic effect of this compound on red blood cells.

Methodology:

-

Red Blood Cell (RBC) Preparation: Obtain fresh human red blood cells. Wash the RBCs three times with phosphate-buffered saline (PBS) by centrifugation (e.g., 1000 x g for 5 minutes) and resuspend in PBS to a final concentration of 1-2% (v/v).

-

Peptide Incubation: In a 96-well plate, add 100 µL of serially diluted this compound peptide in PBS to triplicate wells.

-

RBC Addition: Add 100 µL of the RBC suspension to each well.

-

Controls: Include a negative control (RBCs in PBS) and a positive control (RBCs in 1% Triton X-100 for 100% hemolysis).

-

Incubation: Incubate the plate at 37°C for 1 hour.

-

Centrifugation: Centrifuge the plate at 1000 x g for 5 minutes to pellet the intact RBCs.

-

Supernatant Collection: Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.

-

Absorbance Measurement: Measure the absorbance of the supernatant at 405 nm or 540 nm (wavelength for hemoglobin).

-

Data Analysis: Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] * 100. Plot the percentage of hemolysis against the peptide concentration to determine the HC50 value.

Plasmid DNA Delivery Efficiency (GFP Reporter Assay)

This protocol quantifies the efficiency of this compound in delivering a plasmid encoding a reporter gene, such as Green Fluorescent Protein (GFP).

Workflow:

Methodology:

-

Complex Formation: Prepare complexes of this compound and a GFP-expressing plasmid (pGFP) at various N/P ratios (the ratio of nitrogen atoms in the cationic peptide to phosphate groups in the DNA). Mix the peptide and plasmid in a suitable buffer (e.g., serum-free medium or HBS) and incubate at room temperature for 15-30 minutes to allow complex formation.

-

Cell Transfection: Seed cells in a 24-well plate to be 70-80% confluent on the day of transfection. Replace the medium with serum-free medium and add the this compound/pGFP complexes to the cells.

-

Incubation: Incubate the cells with the complexes for 4-6 hours at 37°C. After incubation, replace the medium with complete culture medium.

-

Expression Analysis: After 24-48 hours, assess GFP expression using:

-

Fluorescence Microscopy: Visualize the cells under a fluorescence microscope to qualitatively assess the number of GFP-positive cells.

-

Flow Cytometry: Harvest the cells and analyze them by flow cytometry to quantify the percentage of GFP-positive cells and the mean fluorescence intensity.

-

Conclusion

This compound stands out as a promising cell-penetrating peptide with significant potential for various biomedical applications, particularly in the realm of drug and gene delivery. Its ability to efficiently traverse cellular membranes through direct interaction with the lipid bilayer makes it an attractive tool for overcoming the challenge of intracellular delivery of therapeutic agents. While this guide provides a comprehensive overview of this compound, including its properties, mechanism of action, and standardized protocols for its evaluation, it is important to note the current limitations in the availability of specific quantitative data for cytotoxicity, hemolytic activity, and cargo delivery efficiency. Further research is warranted to establish a more complete and quantitative profile of this compound, which will be crucial for its translation into clinical applications. The methodologies and information presented here are intended to empower researchers to conduct rigorous and standardized evaluations of this compound and other cell-penetrating peptides, thereby advancing the field of targeted therapeutics.

References

- 1. Tumor Cell Death Mediated by Peptides That Recognize Branched Intermediates of DNA Replication and Repair - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Evaluating the cytotoxicity mechanism of the cell-penetrating peptide TP10 on Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 5. americanpeptidesociety.org [americanpeptidesociety.org]

- 6. jpt.com [jpt.com]

TP-10: A Comprehensive Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

TP-10, a recombinant soluble human complement receptor type 1 (sCR1), is a potent inhibitor of the complement system, a critical component of the innate immune response.[1] Overactivation of the complement cascade is implicated in the pathophysiology of numerous inflammatory and ischemic conditions. This compound was developed to mitigate the deleterious effects of excessive complement activation, particularly in the context of reperfusion injury following surgical procedures such as cardiac surgery.[1] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data from key clinical trials and detailed experimental methodologies.

Core Mechanism of Action: Inhibition of C3 and C5 Convertases

This compound is a 240-kDa glycoprotein that mirrors the biological functions of endogenous membrane-bound complement receptor 1 (CR1).[2] Its primary mechanism of action is the potent inhibition of both the classical and alternative complement pathways at the level of the C3 and C5 convertases.[3] This inhibition is achieved through two distinct but complementary activities:

-

Decay-Accelerating Activity (DAA): this compound binds to C3b and C4b deposited on cell surfaces, which are essential components of the C3 and C5 convertases. This binding disrupts the convertase complexes, accelerating their decay and thereby preventing the cleavage of C3 and C5.

-

Cofactor Activity (CFA): this compound acts as a cofactor for the plasma serine protease Factor I. By binding to C3b and C4b, this compound facilitates their proteolytic cleavage by Factor I into inactive fragments (iC3b, C3c, C3dg, and C4d).[4][5] This irreversible inactivation prevents the re-formation of the convertases.

By targeting these central amplification steps of the complement cascade, this compound effectively blocks the generation of downstream inflammatory mediators, including the anaphylatoxins C3a and C5a, and the formation of the lytic membrane attack complex (MAC), SC5b-9.

Signaling Pathway and Molecular Interactions

The inhibitory action of this compound on the complement cascade can be visualized as an intervention at the core of the three complement pathways.

Quantitative Data from Clinical Trials

The efficacy of this compound has been evaluated in several clinical trials, primarily in high-risk patients undergoing cardiac surgery with cardiopulmonary bypass (CPB), a procedure known to trigger significant complement activation.

Table 1: Efficacy of this compound in High-Risk Male Patients Undergoing Cardiac Surgery

| Endpoint | Placebo | This compound (All Doses) | P-value |

| Primary Composite Endpoint | |||

| (Death, MI, prolonged IABP, prolonged intubation) | 32% | 20% | 0.01 |

| Secondary Endpoints | |||

| Death or Myocardial Infarction (MI) | 27% | 17% | 0.02 |

| Death or MI in CABG patients | - | - | 0.043 |

| Prolonged IABP support in CABG and valve patients | - | - | 0.019 |

Data from a multicenter, prospective, placebo-controlled, double-blind study in 564 high-risk patients. Note: The beneficial effects were observed in male patients. IABP: Intra-aortic balloon pump; CABG: Coronary artery bypass graft.

Table 2: Pharmacokinetics of this compound in Infants Undergoing Cardiopulmonary Bypass

| Parameter | Value |

| Dosage Regimen | 10 mg/kg IV pre-CPB + 10 mg/100 mL in CPB circuit prime |

| Plasma Concentration at 12 hours post-CPB | ≤60 µg/mL |

| Optimal Dosing Strategy (modeled) | 10 mg/kg over 0.5 hours followed by 10 mg/kg over 23.5 hours |

| Target Plasma Concentration | 100-160 µg/mL for 24 hours post-CPB |

Data from a Phase I/II open-label prospective trial in 15 infants.

Table 3: Pharmacokinetics of this compound in Patients with Acute Lung Injury/Acute Respiratory Distress Syndrome (ALI/ARDS)

| Parameter | Mean Value (± SD) |

| Half-life of disposition | 69.7 ± 39.7 hours |

| Plasma Clearance | 2.39 ± 1.32 mL/hr/kg |

| Volume of Distribution | 190.6 ± 135.0 mL/kg |

Data from a Phase I open-label, ascending dosage trial in 24 patients. Doses ≥1 mg/kg significantly inhibited complement activity.[6]

Experimental Protocols

Detailed experimental protocols for the assays used in the this compound clinical trials were not fully available in the public domain. However, based on standard laboratory procedures for the cited assays, the following methodologies are representative.

Measurement of Complement Activation

1. CH50 Hemolytic Assay (Classical Pathway Function)

-

Principle: This assay measures the functional integrity of the classical complement pathway. It determines the volume of patient serum required to lyse 50% of a standardized suspension of antibody-sensitized sheep erythrocytes.

-

Methodology:

-

Sensitization of Erythrocytes: Sheep red blood cells (SRBCs) are washed and incubated with a sub-agglutinating dilution of anti-SRBC antibodies (hemolysin).

-

Serial Dilution: Patient serum is serially diluted in a buffer containing calcium and magnesium ions.

-

Incubation: A standardized amount of sensitized SRBCs is added to each serum dilution and incubated at 37°C for a defined period (e.g., 60 minutes).

-

Lysis Quantification: The reaction is stopped, and intact erythrocytes are pelleted by centrifugation. The amount of hemoglobin released into the supernatant, which is proportional to the degree of lysis, is measured spectrophotometrically at 540 nm.

-

Calculation: The CH50 value is calculated as the reciprocal of the serum dilution that causes 50% lysis of the SRBCs.

-

2. SC5b-9 Enzyme-Linked Immunosorbent Assay (ELISA) (Terminal Pathway Activation)

-

Principle: This assay quantifies the concentration of the soluble terminal complement complex (SC5b-9), a marker of terminal pathway activation.

-

Methodology:

-

Plate Coating: A microtiter plate is coated with a monoclonal antibody specific for a neoantigen exposed on the SC5b-9 complex.

-

Sample Incubation: Patient plasma or serum samples, along with standards of known SC5b-9 concentration, are added to the wells and incubated.

-

Detection Antibody: After washing, a second, enzyme-conjugated monoclonal antibody that binds to a different epitope on the SC5b-9 complex is added.

-

Substrate Addition: Following another wash step, a chromogenic substrate for the enzyme is added, leading to a color change.

-

Quantification: The reaction is stopped, and the absorbance is read at a specific wavelength (e.g., 450 nm). The concentration of SC5b-9 in the samples is determined by comparison to the standard curve.

-

Conclusion

This compound is a well-characterized inhibitor of the complement system with a clear mechanism of action centered on the inhibition of C3 and C5 convertases. Clinical trial data, particularly in high-risk male patients undergoing cardiac surgery, have demonstrated its potential to reduce adverse postoperative outcomes. The ability to quantify its inhibitory effect through established assays like the CH50 and SC5b-9 ELISA provides a robust framework for its continued investigation and development. This technical guide summarizes the core scientific principles underlying the therapeutic potential of this compound for researchers and professionals in the field of drug development.

References

- 1. This compound (AVANT Immunotherapeutics) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. cn.sinobiological.com [cn.sinobiological.com]

- 3. Soluble Complement Receptor 1 Therapeutics [immunologyresearchjournal.com]

- 4. A novel soluble complement receptor 1 fragment with enhanced therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

An In-Depth Technical Guide to the Cellular Uptake of Transportan 10

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transportan 10 (TP10), a 21-amino acid amphipathic cell-penetrating peptide (CPP), has emerged as a promising vector for the intracellular delivery of a wide range of cargo molecules, including proteins and nucleic acids.[1] Derived from the wasp venom peptide mastoparan and the neuropeptide galanin, TP10's ability to traverse the plasma membrane of eukaryotic cells has garnered significant interest in the field of drug delivery.[2] Understanding the intricate mechanisms governing its cellular uptake is paramount for the rational design and optimization of TP10-based therapeutic strategies. This technical guide provides a comprehensive overview of the cellular uptake pathways of TP10, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular processes.

Core Cellular Uptake Pathways

The cellular entry of Transportan 10 is a multifaceted process that does not rely on a single, universal mechanism. Instead, it employs a combination of pathways, the predominance of which is influenced by factors such as peptide concentration, cell type, and the nature of the conjugated cargo. The two primary modes of TP10 internalization are direct translocation across the plasma membrane and endocytosis.

Direct Translocation

At higher concentrations, TP10 is capable of direct penetration of the lipid bilayer, an energy-independent process.[3] This mechanism is driven by the peptide's amphipathic nature, allowing it to interact with and perturb the cell membrane. Molecular dynamics simulations suggest that TP10 can disturb the membrane, leading to its translocation.[1]

The process of direct translocation can be conceptualized through the following workflow:

Endocytosis

At lower, more physiologically relevant concentrations, and particularly when conjugated to cargo, TP10 predominantly utilizes energy-dependent endocytic pathways for cellular entry. This involves the engulfment of the peptide and its cargo into vesicles. Several endocytic routes have been implicated in TP10 uptake.

-

Clathrin-Mediated Endocytosis (CME): This is a well-characterized pathway involving the formation of clathrin-coated pits that invaginate to form vesicles.

-

Caveolae-Mediated Endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane enriched in caveolin proteins.

-

Macropinocytosis: This process involves the formation of large, irregular vesicles called macropinosomes and is often induced by the peptide itself.

The choice of endocytic pathway can be cell-type dependent and influenced by the cargo. For instance, studies have shown that TP10 can utilize different endocytic routes in different cell lines.

Quantitative Analysis of Cellular Uptake

| Cell Line | Peptide/Cargo | Method of Quantification | Key Findings | Reference(s) |

| HeLa | Fluorescently labeled TP10 | Flow Cytometry, Fluorescence Microscopy | Similar kinetic uptake profile to Tat and polyarginine. Multivalency of TP10 shows comparable uptake effects to Tat. | [2][4] |

| CHO | Fluorescently labeled TP10 | Flow Cytometry, Fluorescence Microscopy | Similar kinetic uptake profile to Tat and polyarginine. Multivalency of TP10 shows comparable uptake effects to Tat. | [2][4] |

| A549 | Fluorescently labeled TP10 | Flow Cytometry | Similar kinetic uptake profile to Tat and polyarginine. | [2] |

| Jurkat | Doxorubicin | Dose-response assays | General dose-dependent effects of drugs observed, but no specific data for TP10 uptake. | |

| NIH-3T3 | TP10 and analogs | Not specified | Higher membrane disturbance by TP10 analogs leads to higher cellular uptake. | [1] |

Experimental Protocols

A variety of experimental techniques are employed to elucidate the cellular uptake mechanisms of Transportan 10. Below are detailed methodologies for key experiments.

Fluorescence Microscopy for Visualizing Cellular Uptake

This method allows for the direct visualization of the intracellular localization of fluorescently labeled TP10.

Materials:

-

Fluorescently labeled TP10 (e.g., FITC-TP10)

-

HeLa or CHO cells

-

Glass-bottom culture dishes

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

Paraformaldehyde (PFA) solution (4% in PBS)

-

Mounting medium with DAPI (for nuclear counterstaining)

-

Confocal microscope

Protocol:

-

Cell Seeding: Seed HeLa or CHO cells onto glass-bottom culture dishes at a density that allows for approximately 70-80% confluency on the day of the experiment.

-

Peptide Incubation: Prepare a working solution of fluorescently labeled TP10 in complete culture medium at the desired concentration (e.g., 1-10 µM).

-

Remove the culture medium from the cells and replace it with the TP10-containing medium.

-

Incubate the cells for a specified time (e.g., 30 minutes to 2 hours) at 37°C in a 5% CO2 incubator.

-

Washing: After incubation, aspirate the peptide-containing medium and wash the cells three times with ice-cold PBS to remove non-internalized peptide.

-

Fixation: Fix the cells by adding 4% PFA solution and incubating for 15 minutes at room temperature.

-

Washing: Wash the cells three times with PBS.

-

Mounting: Add a drop of mounting medium with DAPI to the cells and cover with a coverslip.

-

Imaging: Visualize the cells using a confocal microscope. Acquire images in the appropriate channels for the fluorescent label on TP10 and DAPI.

Flow Cytometry for Quantifying Cellular Uptake

Flow cytometry provides a quantitative measure of the amount of fluorescently labeled TP10 internalized by a population of cells.

Materials:

-

Fluorescently labeled TP10 (e.g., FITC-TP10)

-

HeLa or CHO cells in suspension

-

Complete culture medium

-

PBS

-

Trypsin-EDTA (for adherent cells)

-

Flow cytometer

Protocol:

-

Cell Preparation: For adherent cells, detach them using Trypsin-EDTA and resuspend in complete culture medium. For suspension cells, collect them by centrifugation.

-

Adjust the cell density to approximately 1 x 10^6 cells/mL in complete culture medium.

-

Peptide Incubation: Add the fluorescently labeled TP10 to the cell suspension at the desired final concentration (e.g., 1-10 µM).

-

Incubate the cells for the desired time period (e.g., 1 hour) at 37°C with gentle agitation.

-

Washing: After incubation, centrifuge the cells at 300 x g for 5 minutes at 4°C.

-

Aspirate the supernatant and resuspend the cell pellet in ice-cold PBS. Repeat the wash step twice.

-

Resuspension: Resuspend the final cell pellet in an appropriate volume of PBS for flow cytometry analysis.

-

Data Acquisition: Analyze the cells on a flow cytometer, measuring the fluorescence intensity in the appropriate channel. Use untreated cells as a negative control to set the background fluorescence.

Endocytosis Inhibition Assay

This assay helps to identify the specific endocytic pathways involved in TP10 uptake by using pharmacological inhibitors.

Materials:

-

Transportan 10 (fluorescently labeled)

-

HeLa or CHO cells

-

Endocytosis inhibitors (e.g., chlorpromazine for clathrin-mediated endocytosis, genistein for caveolae-mediated endocytosis, amiloride for macropinocytosis)

-

Complete culture medium

-

PBS

-

Flow cytometer or fluorescence microscope

Protocol:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 24-well plates).

-

Inhibitor Pre-incubation: Pre-incubate the cells with the endocytosis inhibitors at their effective, non-toxic concentrations for 30-60 minutes at 37°C. (Note: Optimal inhibitor concentrations and incubation times should be determined empirically for each cell line).

-

Chlorpromazine: 5-10 µg/mL

-

Genistein: 50-200 µM

-

Amiloride: 50-100 µM

-

-

Peptide Incubation: Without removing the inhibitor, add fluorescently labeled TP10 to the cells at the desired concentration.

-

Incubate for the standard uptake time (e.g., 1 hour) at 37°C.

-

Analysis: Wash the cells as described in the previous protocols and quantify the uptake using either flow cytometry or fluorescence microscopy. A significant reduction in TP10 uptake in the presence of a specific inhibitor suggests the involvement of that particular endocytic pathway.

Signaling Pathways in Transportan 10 Uptake

The interaction of TP10 with the cell membrane can trigger intracellular signaling cascades that may facilitate its uptake. While direct and extensive research on TP10-induced signaling is still emerging, the involvement of certain pathways can be inferred from the general mechanisms of CPP uptake and membrane perturbation.

Potential Involvement of MAPK and PKC Pathways

The mitogen-activated protein kinase (MAPK) and protein kinase C (PKC) pathways are central to many cellular processes, including endocytosis and cytoskeletal rearrangements. It is plausible that the membrane perturbations caused by TP10 could lead to the activation of these pathways, which in turn could modulate the endocytic machinery and facilitate peptide internalization.

Role of Lipid Rafts and Calcium Signaling

Lipid rafts, cholesterol- and sphingolipid-rich microdomains in the plasma membrane, serve as platforms for signaling molecules and can be involved in endocytosis. The interaction of TP10 with these domains could initiate localized signaling events. Furthermore, disruption of the plasma membrane integrity by TP10 could lead to an influx of extracellular calcium, a ubiquitous second messenger that can trigger a variety of cellular responses, including those related to endocytosis and cytoskeletal dynamics. Further research is needed to fully elucidate the role of these signaling pathways in TP10-mediated cellular uptake.

Conclusion

The cellular uptake of Transportan 10 is a complex and dynamic process involving multiple pathways. While direct translocation and various forms of endocytosis are the primary mechanisms of entry, the specific route taken is highly dependent on the experimental context. A thorough understanding of these mechanisms, facilitated by the quantitative and methodological approaches outlined in this guide, is essential for the continued development of TP10 as an effective and versatile drug delivery vehicle. Future investigations into the signaling cascades initiated by TP10 will provide deeper insights into its mode of action and pave the way for the design of next-generation CPPs with enhanced delivery capabilities.

References

- 1. Cellular uptake of transportan 10 and its analogs in live cells: Selectivity and structure-activity relationship studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cell-Penetrating Peptides and Transportan - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Endocytic uptake of monomeric amyloid-β peptides is clathrin- and dynamin-independent and results in selective accumulation of Aβ(1–42) compared to Aβ(1–40) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Convergent synthesis and cellular uptake of multivalent cell penetrating peptides derived from Tat, Antp, pVEC, TP10 and SAP - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

The TP-10 Peptide: A Technical Guide to Sequence, Structure, and Function

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the TP-10 peptide, a well-characterized cell-penetrating peptide (CPP) with significant potential in drug delivery and therapeutic applications. This document details its amino acid sequence, structural properties, and mechanism of action. Furthermore, it presents a compilation of quantitative data from various studies and outlines key experimental methodologies for its synthesis, purification, and functional analysis. Visual diagrams of its proposed mechanism and experimental workflows are included to facilitate a deeper understanding of this versatile peptide.

Introduction

This compound, also known as Transportan 10, is a 21-residue chimeric peptide derived from the wasp venom peptide mastoparan and the neuropeptide galanin.[1][2] It is recognized for its ability to translocate across cellular membranes, a characteristic that makes it an attractive vector for the intracellular delivery of various cargo molecules, including nucleic acids and macromolecules.[2][3] This guide delves into the core technical aspects of this compound, providing a valuable resource for researchers engaged in the fields of drug delivery, peptide therapeutics, and membrane biophysics.

Peptide Sequence and Physicochemical Properties

The amino acid sequence of this compound is H-AGYLLGKINLKALAALAKKIL-NH2 .[2][4] The C-terminus is amidated.[3] This sequence gives this compound a molecular weight of approximately 2181.77 g/mol .[2][4]

This compound is an amphipathic peptide, a key feature for its membrane-penetrating capabilities.[4] It possesses a high proportion of positively charged amino acids, specifically four lysine (K) residues, and lacks any negatively charged residues.[1] This results in a net positive charge of +5 at neutral pH, contributing to its initial electrostatic interaction with the negatively charged components of cell membranes.[1][5]

Structural Characteristics

In solution, this compound can exist in a relatively unstructured conformation. However, upon interaction with a lipid bilayer, it undergoes a conformational change to form an α-helical structure.[4][6][7] Specifically, the C-terminal region of this compound robustly forms an α-helix, while the N-terminal region may remain more flexible or adopt a random coil structure when embedded in the membrane.[7] This amphipathic α-helix orients parallel to the membrane surface, with its hydrophobic residues interacting with the lipid core and its hydrophilic, positively charged residues facing the aqueous environment or the polar head groups of the lipids.[7]

Circular dichroism (CD) spectroscopy is a key technique used to study the secondary structure of this compound in the presence of lipid vesicles.[6][8] Studies using 19F-NMR on labeled this compound analogs have provided detailed insights into its conformation and orientation when bound to membranes.[6][8]

Mechanism of Action and Cellular Uptake

The primary mechanism of this compound's cell-penetrating activity involves direct interaction with the lipid bilayer of the plasma membrane.[2][4] The process is thought to be receptor-independent.[3] The initial binding is driven by electrostatic interactions between the cationic peptide and anionic components of the cell membrane.[5]

Following binding, this compound perturbs the membrane.[1] This perturbation can lead to the formation of transient pores or other disruptions that facilitate the translocation of the peptide and any associated cargo across the membrane.[3][5] One proposed model suggests that the accumulation of this compound on the outer leaflet of the membrane creates a mass imbalance, which is relieved by the translocation of this compound monomers to the inner leaflet.[1] This translocation process is accompanied by the leakage of entrapped molecules, as observed in vesicle-based assays.[1][3] While endocytic pathways have been suggested as a possible route for uptake, evidence also points towards a non-endocytic mechanism, as various endocytosis inhibitors do not block its translocation.[3][9]

Quantitative Data Summary

The following tables summarize the available quantitative data for the this compound peptide from various experimental studies.

| Activity | Parameter | Value | Assay Conditions | Reference |

| PDE10A Inhibition | IC50 | 0.8 nM | Biochemical assay | [10] |

| Antioxidant Activity | IC50 (DPPH) | 31.72 µg/ml | DPPH radical scavenging assay | [10] |

| Antioxidant Activity | IC50 (CUPRAC) | 16.04 µg/ml | Cupric reducing antioxidant capacity assay | [10] |

| Antiparasitic Activity | Parasitemia Reduction | ~99% | 30 µM this compound on P. falciparum after 24h | [9] |

Table 1: Summary of Inhibitory and Antioxidant Activities of this compound.

| Organism | Parameter | Value (µM) | Reference |

| Plasmodium falciparum | MIC | Not explicitly stated, but significant growth arrest at 30 µM | [9] |

| Trypanosoma brucei brucei | MIC | Not explicitly stated, but active against blood-stage | [9][11] |

Table 2: Summary of Antimicrobial/Antiparasitic Activity of this compound.

Experimental Protocols

Peptide Synthesis and Purification

This compound is typically synthesized using solid-phase peptide synthesis (SPPS) with Fmoc (9-fluorenylmethyloxycarbonyl) chemistry.[1][12]

Protocol Outline:

-

Resin Preparation: A suitable resin, such as Rink Amide resin, is swelled in a solvent like N,N-dimethylformamide (DMF).[12]

-

Amino Acid Coupling: The C-terminal amino acid (Leucine in the case of this compound) is attached to the resin. The synthesis proceeds by sequential deprotection of the Fmoc group from the N-terminus of the growing peptide chain and coupling of the next Fmoc-protected amino acid.[13][14]

-

Deprotection: A solution of piperidine in DMF is used to remove the Fmoc group.[1][12]

-

Coupling: Activation of the incoming amino acid is achieved using reagents like HOBt (Hydroxybenzotriazole) and TBTU (O-Benzotriazol-1-yl-N,N,N',N'-tetramethyluronium tetrafluoroborate) or DCC (Dicyclohexylcarbodiimide) and HOBt.[1]

-

-

Cleavage and Deprotection: Once the full-length peptide is synthesized, it is cleaved from the resin, and the side-chain protecting groups are removed. A common cleavage cocktail consists of trifluoroacetic acid (TFA) with scavengers such as water, anisole, and thioanisole.[1]

-

Purification: The crude peptide is purified using reversed-phase high-performance liquid chromatography (RP-HPLC).[1][14]

-

Characterization: The purity and identity of the synthesized peptide are confirmed by analytical HPLC and mass spectrometry (e.g., MALDI-TOF).[1]

Vesicle Preparation and Leakage Assays

To study the interaction of this compound with lipid membranes, large unilamellar vesicles (LUVs) and giant unilamellar vesicles (GUVs) are commonly used model systems.[3][6]

LUV Preparation and Dye Leakage Assay Protocol:

-

Lipid Film Formation: A solution of lipids (e.g., POPC and POPS) in chloroform is dried under a stream of nitrogen gas to form a thin lipid film on the wall of a glass tube.[1]

-

Hydration: The lipid film is hydrated with a buffer containing a fluorescent dye (e.g., carboxyfluorescein or ANTS/DPX) to encapsulate the dye within the vesicles.[1]

-

Extrusion: The hydrated lipid suspension is subjected to multiple freeze-thaw cycles and then extruded through a polycarbonate membrane with a defined pore size (e.g., 100 nm) to form LUVs of a uniform size.

-

Purification: Untrapped dye is removed from the LUV suspension by size-exclusion chromatography.

-

Leakage Assay: The LUV suspension is placed in a fluorometer. This compound is added, and the increase in fluorescence intensity due to the leakage of the dye from the vesicles is monitored over time.[1]

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is employed to determine the secondary structure of this compound in different environments.[6][8]

Protocol Outline:

-

Sample Preparation: A solution of this compound is prepared in a suitable buffer (e.g., phosphate-buffered saline). For studying membrane-bound structure, small unilamellar vesicles (SUVs) are added to the peptide solution at a specific peptide-to-lipid molar ratio.[6][8]

-

CD Measurement: The CD spectrum of the sample is recorded in the far-UV region (typically 190-260 nm) using a CD spectropolarimeter.

-

Data Analysis: The resulting spectrum is analyzed to estimate the percentage of different secondary structural elements (α-helix, β-sheet, random coil). A characteristic α-helical spectrum shows negative bands around 208 and 222 nm and a positive band around 193 nm.

Visualizations

Caption: Proposed mechanism of this compound cell penetration.

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for this compound.

Conclusion

This compound stands out as a potent cell-penetrating peptide with a well-defined sequence and structural characteristics that underpin its function. Its ability to efficiently traverse cellular membranes makes it a valuable tool in drug delivery research. The experimental protocols outlined in this guide provide a solid foundation for the synthesis, purification, and functional characterization of this compound. The compiled quantitative data offers a benchmark for its various biological activities. Further research into the detailed molecular interactions of this compound with different cell types and its potential for targeted delivery will undoubtedly expand its therapeutic applications.

References

- 1. Mechanism of the Cell-Penetrating Peptide Transportan 10 Permeation of Lipid Bilayers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jpt.com [jpt.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. TP10 | CRB1001299 | Biosynth [biosynth.com]

- 5. Transportan 10 Induces Perturbation and Pores Formation in Giant Plasma Membrane Vesicles Derived from Cancer Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Structure Analysis and Conformational Transitions of the Cell Penetrating Peptide Transportan 10 in the Membrane-Bound State - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Cell-Penetrating Peptide TP10 Shows Broad-Spectrum Activity against both Plasmodium falciparum and Trypanosoma brucei brucei - PMC [pmc.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Cell-penetrating peptide TP10 shows broad-spectrum activity against both Plasmodium falciparum and Trypanosoma brucei brucei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. peptide.com [peptide.com]

- 14. sterlingpharmasolutions.com [sterlingpharmasolutions.com]

The Discovery of TP-10: A Potent and Selective PDE10A Inhibitor

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and preclinical characterization of TP-10, a potent and selective inhibitor of phosphodiesterase 10A (PDE10A). This compound, chemically known as 2-{4-[-pyridin-4-yl-1-(2,2,2-trifluoro-ethyl)-1H-pyrazol-3-yl]-phenoxymethyl}-quinoline succinic acid, was identified as a promising therapeutic agent for central nervous system (CNS) disorders, particularly schizophrenia.[1] This document details the quantitative data, experimental methodologies, and the underlying biological pathways associated with this compound, aimed at researchers, scientists, and drug development professionals.

Core Data Presentation

The discovery of this compound was driven by a need for pharmacological tools with improved potency, selectivity, and pharmaceutical properties over existing PDE10A inhibitors like papaverine.[1] The following tables summarize the key quantitative data that established this compound as a lead candidate.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Species | Assay Type |

| IC50 | 0.8 nM | Human | PDE10A Enzyme Inhibition |

| IC50 | 0.3 nM | Not Specified | PDE10A Enzyme Inhibition |

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[2][3]

Table 2: In Vivo Effects of this compound in Mice

| Dosage | Effect | Time Point | Brain Region |

| 0.1-10 mg/kg (i.p.) | Dose- and time-dependent increase in cAMP and cGMP levels | Not Specified | Striatum |

| 3.2 mg/kg (i.p.) | Increased pCREB-LI level, returning to basal levels after 3 hours | 0-3 hours | Striatum |

cAMP (Cyclic adenosine monophosphate) and cGMP (Cyclic guanosine monophosphate) are second messengers important in many biological processes. pCREB-LI (Phosphorylated cAMP response element-binding protein-like immunoreactivity) is an indicator of neuronal activation.[2]

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the characterization of this compound.

PDE10A Enzyme Inhibition Assay (Fluorescence Polarization)

This in vitro assay is used to determine the potency of compounds in inhibiting the enzymatic activity of PDE10A.

Principle: The assay measures the change in fluorescence polarization (FP) of a fluorescently labeled cAMP or cGMP substrate. When the substrate is hydrolyzed by PDE10A, the smaller, fluorescently labeled monophosphate product rotates more freely in solution, leading to a decrease in fluorescence polarization. An inhibitor will prevent this hydrolysis, thus maintaining a high FP signal.

Materials:

-

Recombinant human PDE10A enzyme

-

Fluorescein-labeled cAMP (FAM-cAMP) or cGMP (FAM-cGMP) substrate

-

Assay Buffer (e.g., 100 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM TCEP)

-

Test compound (this compound) dissolved in DMSO

-

384-well black microplates

-

Fluorescence polarization plate reader

Procedure:

-

Prepare serial dilutions of the test compound (this compound) in assay buffer containing a final DMSO concentration of 1%.

-

Add 5 µL of the diluted test compound or vehicle (DMSO) to the wells of the microplate.

-

Add 10 µL of diluted recombinant PDE10A enzyme to each well.

-

Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

-

Initiate the enzymatic reaction by adding 10 µL of the FAM-cAMP or FAM-cGMP substrate to each well.

-

Incubate the plate at room temperature for 60 minutes.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission filters (e.g., 485 nm excitation, 535 nm emission).

-

Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control.

-

Determine the IC50 value by fitting the concentration-response data to a four-parameter logistic equation.

In Vivo Measurement of Striatal cAMP and cGMP Levels

This in vivo experiment assesses the ability of a PDE10A inhibitor to modulate cyclic nucleotide levels in the brain of a living animal.

Principle: Following administration of the test compound, the animal is euthanized, and the striatum is rapidly dissected and processed to measure the levels of cAMP and cGMP using a competitive enzyme immunoassay (EIA) or a similar quantitative method.

Materials:

-

Male C57BL/6 mice

-

This compound formulated for intraperitoneal (i.p.) injection

-

Vehicle control solution

-

Dissection tools

-

Liquid nitrogen

-

Homogenization buffer (e.g., 0.1 M HCl)

-

Commercial cAMP and cGMP enzyme immunoassay kits

-

Microplate reader

Procedure:

-

Administer this compound or vehicle to mice via intraperitoneal injection at the desired doses.

-

At specified time points after administration, euthanize the mice by cervical dislocation.

-

Rapidly dissect the striatum on an ice-cold surface.

-

Immediately freeze the tissue in liquid nitrogen to halt enzymatic activity.

-

Homogenize the frozen tissue in homogenization buffer.

-

Centrifuge the homogenate to pellet the protein.

-

Collect the supernatant containing the cyclic nucleotides.

-

Follow the manufacturer's instructions for the cAMP and cGMP enzyme immunoassay kits to quantify the levels of each cyclic nucleotide in the supernatant.

-

Normalize the cyclic nucleotide concentrations to the total protein content of the tissue pellet.

-

Analyze the data to determine the dose- and time-dependent effects of this compound on striatal cAMP and cGMP levels.

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts in the discovery and mechanism of action of this compound.

References

- 1. Preclinical characterization of selective phosphodiesterase 10A inhibitors: a new therapeutic approach to the treatment of schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

TP-10 Inhibitor: A Technical Guide to its Molecular Target and Mechanism of Action

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the small molecule inhibitor, TP-10. The primary molecular target of this compound is phosphodiesterase 10A (PDE10A), a key enzyme in the regulation of cyclic nucleotide signaling within the central nervous system. This compound exhibits potent and selective inhibition of PDE10A, leading to modulation of downstream signaling pathways critical for neuronal function. This document details the quantitative inhibitory activity of this compound, provides in-depth experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows.

Core Target and Mechanism of Action

The principal molecular target of the this compound inhibitor is Phosphodiesterase 10A (PDE10A) .[1][2] PDE10A is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial second messengers in a variety of intracellular signaling cascades.[3] PDE10A is highly expressed in the medium spiny neurons of the striatum, a key component of the basal ganglia involved in motor control, cognition, and reward.

By inhibiting PDE10A, this compound prevents the degradation of cAMP and cGMP, leading to an increase in their intracellular concentrations.[4] This elevation in cyclic nucleotides, in turn, enhances the activity of their downstream effectors, such as Protein Kinase A (PKA) and Protein Kinase G (PKG). The subsequent phosphorylation of various substrate proteins, including the cAMP response element-binding protein (CREB), modulates gene expression and neuronal activity. This mechanism of action underlies the potential therapeutic effects of this compound in neurological and psychiatric disorders.

Quantitative Data

The inhibitory potency of this compound against its target, PDE10A, has been quantified, along with its effects in cellular and in vivo models. The following tables summarize the key quantitative data.

| Parameter | Value | Target | Reference |

| IC50 | 0.8 nM | PDE10A | [1] |

Table 1: In Vitro Inhibitory Potency of this compound.

| Assay | Model System | Treatment | Outcome | Reference |

| Antioxidant Activity (DPPH assay) | Chemical Assay | This compound | IC50 = 31.72 µg/ml | [1] |

| Antioxidant Activity (CUPRAC assay) | Chemical Assay | This compound | IC50 = 16.04 µg/ml | [1] |

| Reactive Oxygen Species (ROS) | U-87 MG human brain cells | 10 µg/mL this compound for 24h | Decrease in total ROS-positive cells | [1] |

| Cyclic Nucleotide Levels | Striatum of mice | 0.1-10 mg/kg this compound (i.h.) | Dose- and time-dependent increase in cGMP and cAMP | [1] |

| pCREB Levels | Striatum of mice | 3.2 mg/kg this compound | Increased pCREB-LI, returning to basal levels after 3 hours | [1] |

Table 2: Cellular and In Vivo Activity of this compound.

Experimental Protocols

PDE10A Enzymatic Inhibition Assay (Fluorescence Polarization)

This protocol describes a method to determine the IC50 value of this compound against PDE10A using a fluorescence polarization-based assay.

Materials:

-

Purified recombinant human PDE10A enzyme

-

FAM-labeled cAMP substrate

-

Binding Agent (e.g., anti-cAMP antibody or other proprietary binding agent)

-

PDE Assay Buffer (e.g., 40 mM Tris-HCl pH 7.4, 10 mM MgCl2, 0.1 mg/mL BSA)

-

This compound inhibitor (serial dilutions)

-

384-well black microplate

-

Microplate reader capable of measuring fluorescence polarization

Procedure:

-

Prepare serial dilutions of this compound in PDE Assay Buffer.

-

In a 384-well plate, add PDE Assay Buffer, this compound dilutions, and purified PDE10A enzyme.

-

Initiate the enzymatic reaction by adding the FAM-labeled cAMP substrate.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes), allowing the enzyme to hydrolyze the substrate.

-

Stop the reaction by adding the Binding Agent. The Binding Agent will bind to the remaining, unhydrolyzed FAM-cAMP.

-

Measure the fluorescence polarization of each well. A low polarization signal indicates high enzyme activity (more hydrolyzed substrate), while a high polarization signal indicates low enzyme activity (less hydrolyzed substrate).

-

Plot the fluorescence polarization values against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cellular Reactive Oxygen Species (ROS) Assay

This protocol outlines the measurement of intracellular ROS levels in U-87 MG cells treated with this compound.

Materials:

-

U-87 MG cells

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA)

-

Phosphate Buffered Saline (PBS)

-

96-well black, clear-bottom plate

-

Fluorescence microplate reader or flow cytometer

Procedure:

-

Seed U-87 MG cells in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with various concentrations of this compound (and a vehicle control) for the desired time period (e.g., 24 hours).

-

Remove the treatment medium and wash the cells with PBS.

-

Load the cells with DCFH-DA solution (e.g., 10 µM in PBS) and incubate in the dark at 37°C for 30-60 minutes.

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm) using a microplate reader. Alternatively, detach the cells and analyze them by flow cytometry.

-

The fluorescence intensity is proportional to the amount of intracellular ROS.

In Vivo Measurement of Striatal cAMP and cGMP

This protocol describes the administration of this compound to mice and the subsequent measurement of cyclic nucleotide levels in striatal tissue.

Materials:

-

Mice (e.g., C57BL/6J)

-

This compound solution for injection

-

Vehicle control solution

-

Dissection tools

-

Liquid nitrogen

-

Tissue homogenizer

-

cAMP and cGMP enzyme immunoassay (EIA) kits

Procedure:

-

Administer this compound or vehicle to mice via the desired route (e.g., intraperitoneal injection).

-

At specified time points after administration, euthanize the mice.

-

Rapidly dissect the striatum from the brain on an ice-cold surface.

-

Immediately freeze the tissue in liquid nitrogen to halt enzymatic activity.

-

Homogenize the frozen tissue in an appropriate buffer provided by the EIA kit.

-

Centrifuge the homogenate to pellet cellular debris.

-

Perform the cAMP and cGMP EIA on the supernatant according to the manufacturer's instructions.

-

Determine the concentrations of cAMP and cGMP by comparison to a standard curve.

Signaling Pathways

PDE10A-Mediated cAMP/cGMP Signaling Pathway

The diagram below illustrates the central role of PDE10A in the degradation of cAMP and cGMP and the effect of this compound inhibition.

References

Unraveling the Selectivity of Kinase Inhibitors: A Methodological Overview

Despite a comprehensive search for a specific molecule designated "TP-10," no publicly available data on its inhibitor selectivity profile, associated signaling pathways, or specific experimental protocols could be located. The designation "this compound" does not correspond to a known or published kinase inhibitor at this time. Therefore, this guide will provide a broader, in-depth technical overview of the common methodologies and conceptual frameworks used to characterize the selectivity profile of kinase inhibitors, which would be applicable to a hypothetical "this compound" or any novel kinase inhibitor.

The Critical Importance of Kinase Inhibitor Selectivity

The human kinome consists of over 500 protein kinases, many of which share structural similarities in their ATP-binding pockets. This homology presents a significant challenge in the development of selective kinase inhibitors. A non-selective inhibitor can lead to off-target effects, resulting in toxicity and a narrow therapeutic window. Conversely, a highly selective inhibitor promises a more targeted therapeutic effect with potentially fewer side effects. Therefore, the rigorous characterization of an inhibitor's selectivity is a cornerstone of modern drug discovery.

Quantitative Assessment of Inhibitor Selectivity: Data Presentation

A comprehensive selectivity profile is typically generated by screening a new inhibitor against a large panel of kinases. The results of these screens are best presented in a structured tabular format to allow for clear comparison of potency and selectivity.

Table 1: Illustrative Kinase Selectivity Profile for a Hypothetical Inhibitor

| Kinase Target | IC₅₀ (nM) | Kᵢ (nM) | Percent Inhibition @ 1µM |

| Primary Target | |||

| Kinase A | 10 | 5 | 95% |

| Off-Targets | |||

| Kinase B | 500 | 250 | 40% |

| Kinase C | >10,000 | >5,000 | <5% |

| Kinase D | 1,200 | 600 | 25% |

| ... | ... | ... | ... |

-

IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of a specific kinase by 50%.

-

Kᵢ (Inhibition constant): A measure of the binding affinity of the inhibitor to the kinase.

-

Percent Inhibition: The percentage reduction in kinase activity at a fixed inhibitor concentration.

Key Experimental Protocols for Determining Inhibitor Selectivity

The determination of a kinase inhibitor's selectivity profile relies on a variety of robust biochemical and cellular assays. The choice of assay depends on the specific research question, throughput requirements, and the nature of the inhibitor.

Biochemical Assays

These assays directly measure the effect of an inhibitor on the enzymatic activity of purified kinases.

-

Principle: This traditional method measures the incorporation of a radiolabeled phosphate (from ³²P-ATP or ³³P-ATP) into a substrate peptide or protein by the kinase.

-

Methodology:

-

A reaction mixture containing the kinase, substrate, ATP (spiked with radiolabeled ATP), and varying concentrations of the inhibitor is prepared.

-

The reaction is allowed to proceed for a defined period.

-

The reaction is stopped, and the radiolabeled substrate is separated from the unreacted ATP (e.g., via filtration or chromatography).

-

The amount of incorporated radioactivity is quantified using a scintillation counter or phosphorimager.

-

-

Principle: These assays utilize changes in fluorescence intensity, polarization, or resonance energy transfer (FRET) to monitor kinase activity.

-

Common Formats:

-

ADP-Glo™ Kinase Assay: Measures the amount of ADP produced in the kinase reaction, which is then converted into a luminescent signal.[1]

-

LanthaScreen™ Eu Kinase Binding Assay: A FRET-based assay that measures the binding of a fluorescently labeled ATP-competitive inhibitor (tracer) to the kinase. The test inhibitor competes with the tracer for binding.

-

-

Methodology (General):

-

Kinase, substrate, ATP, and inhibitor are incubated together.

-

A detection reagent that generates a fluorescent or luminescent signal proportional to kinase activity or inhibitor binding is added.

-

The signal is measured using a plate reader.

-

Biophysical Assays

These methods measure the direct binding of an inhibitor to a kinase, providing information on binding affinity and thermodynamics.

-

Principle: ITC directly measures the heat released or absorbed during the binding of an inhibitor to a kinase.

-

Methodology:

-

The kinase is placed in the sample cell of the calorimeter.

-

The inhibitor is incrementally injected into the sample cell.

-

The heat change associated with each injection is measured, allowing for the determination of the binding constant (Kₐ), enthalpy (ΔH), and stoichiometry (n).

-

-

Principle: SPR detects changes in the refractive index at the surface of a sensor chip when a ligand (inhibitor) binds to an immobilized protein (kinase).

-

Methodology:

-

The kinase is immobilized on a sensor chip.

-

A solution containing the inhibitor is flowed over the chip surface.

-

The binding and dissociation of the inhibitor are monitored in real-time, providing kinetic data (kₐ and kₑ) and the dissociation constant (K₋).

-

Cellular Assays

Cell-based assays are crucial for confirming that an inhibitor can engage its target in a physiological context and exert a functional effect.

-

Principle: These assays determine if the inhibitor binds to its intended kinase target within living cells.

-

Example: Cellular Thermal Shift Assay (CETSA): Based on the principle that ligand binding stabilizes a protein against thermal denaturation.

-

Methodology:

-

Cells are treated with the inhibitor.

-

The cells are heated to a specific temperature.

-

The amount of soluble (non-denatured) target kinase is quantified by methods such as Western blotting or mass spectrometry. An increase in the soluble fraction in the presence of the inhibitor indicates target engagement.

-

-

Principle: These assays measure the phosphorylation status of a known downstream substrate of the target kinase.

-

Methodology:

-

Cells are treated with the inhibitor and then stimulated to activate the signaling pathway of interest.

-

Cell lysates are prepared, and the levels of the phosphorylated substrate are detected using a phospho-specific antibody via Western blotting, ELISA, or flow cytometry. A decrease in phosphorylation indicates inhibition of the upstream kinase.

-

Visualizing Kinase Signaling Pathways and Experimental Workflows

Diagrams are invaluable tools for representing complex biological pathways and experimental procedures. The following are examples of how Graphviz (DOT language) can be used to create such visualizations.

Generic Kinase Signaling Pathway

This diagram illustrates a simplified, generic signaling cascade initiated by an external signal and leading to a cellular response, with the point of inhibition highlighted.

Caption: A generic kinase signaling cascade showing the point of action for a hypothetical inhibitor.

Experimental Workflow for Kinase Inhibitor Selectivity Profiling

This diagram outlines the typical steps involved in assessing the selectivity of a novel kinase inhibitor.

Caption: A streamlined workflow for determining the selectivity profile of a new kinase inhibitor.

Conclusion

The characterization of a kinase inhibitor's selectivity profile is a multi-faceted process that requires a combination of biochemical, biophysical, and cellular assays. While no specific information is available for a "this compound" inhibitor, the principles and methodologies outlined in this guide provide a robust framework for the evaluation of any novel kinase inhibitor. A thorough and well-documented selectivity profile is essential for advancing a compound through the drug discovery and development pipeline, ultimately leading to safer and more effective targeted therapies.

References

TP-10 Inhibitor: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the therapeutic potential of TP-10, a selective inhibitor of phosphodiesterase 10A (PDE10A). The content herein summarizes key preclinical data, outlines detailed experimental methodologies, and visualizes the core signaling pathways associated with this compound's mechanism of action.

Core Concepts: Targeting PDE10A

Phosphodiesterase 10A (PDE10A) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), two critical second messengers in cellular signal transduction.[1] PDE10A is highly expressed in the medium spiny neurons of the striatum, a key component of the basal ganglia that regulates motor control, cognition, and emotional processes.[2][3] By inhibiting PDE10A, this compound elevates the intracellular levels of cAMP and cGMP, thereby modulating the activity of downstream signaling pathways, including the protein kinase A (PKA) and protein kinase G (PKG) pathways.[4] This mechanism of action underlies the therapeutic potential of this compound in various neurological and psychiatric disorders.

Quantitative Data Summary

The following table summarizes the available quantitative data for this compound and other relevant PDE10A inhibitors. This data is crucial for understanding the potency, selectivity, and preclinical efficacy of these compounds.

| Compound | Target | IC50 | In Vitro Assay | Animal Model | Key Findings | Reference |

| This compound | PDE10A | 0.8 nM | Phosphodiesterase inhibition assay | Mouse | Dose-dependently increased striatal cGMP and cAMP levels. | [5] |

| This compound | Antioxidant Activity (DPPH) | 31.72 µg/ml | DPPH radical scavenging assay | - | Demonstrates antioxidant properties. | [5] |

| This compound | Antioxidant Activity (CUPRAC) | 16.04 µg/ml | Cupric reducing antioxidant capacity assay | - | Confirms antioxidant capacity. | [5] |

| Papaverine | PDE10A | Moderate | Phosphodiesterase inhibition assay | Rat, Mouse | Antagonized amphetamine-induced hyperlocomotion. | [6] |

| MP-10 (PF-2545920) | PDE10A | High | Phosphodiesterase inhibition assay | Rat, Mouse | Dose-dependent increases in striatal cAMP and cGMP. | [6] |

| TAK-063 | PDE10A | High | Phosphodiesterase inhibition assay | Human | Achieved ~30% PDE10A enzyme occupancy in clinical trials for schizophrenia. | [7] |

Signaling Pathway

The therapeutic effects of this compound are mediated through the modulation of the PDE10A signaling pathway within striatal medium spiny neurons. Inhibition of PDE10A leads to an accumulation of cAMP and cGMP, which in turn activates PKA and PKG, respectively. This activation influences the phosphorylation state of key downstream targets such as DARPP-32 (dopamine- and cAMP-regulated phosphoprotein of 32 kDa) and CREB (cAMP response element-binding protein), ultimately modulating neuronal excitability and gene expression. This pathway is intricately linked with dopamine signaling, as it can potentiate D1 receptor-mediated signaling and attenuate D2 receptor-mediated signaling.[8]

Caption: PDE10A signaling pathway and the inhibitory action of this compound.

Experimental Protocols

This section details the methodologies for key experiments cited in the evaluation of this compound's therapeutic potential.

PDE10A Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting PDE10A activity.

Methodology:

-

Enzyme Source: Recombinant human PDE10A enzyme.

-

Substrate: Radiolabeled cAMP or cGMP (e.g., [3H]-cAMP or [3H]-cGMP).

-

Procedure:

-

The PDE10A enzyme is incubated with varying concentrations of this compound in an appropriate assay buffer.

-

The enzymatic reaction is initiated by the addition of the radiolabeled substrate.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30°C).

-

The reaction is terminated, and the product (e.g., [3H]-AMP or [3H]-GMP) is separated from the unreacted substrate using methods such as anion-exchange chromatography or scintillation proximity assay.

-

The amount of product formed is quantified using a scintillation counter.

-

-

Data Analysis: The concentration of this compound that inhibits 50% of the PDE10A activity (IC50) is calculated by fitting the data to a dose-response curve.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Objective: To assess the antioxidant potential of this compound.

Methodology:

-

Principle: DPPH is a stable free radical that has a deep violet color in solution. In the presence of an antioxidant, it is reduced to the yellow-colored diphenylpicrylhydrazine, and the change in absorbance is measured spectrophotometrically.

-

Procedure:

-

A solution of DPPH in a suitable solvent (e.g., methanol) is prepared.

-

Varying concentrations of this compound are added to the DPPH solution.

-

The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

-

The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

A control (without the test compound) is also run.

-

-

Data Analysis: The percentage of radical scavenging activity is calculated using the formula: [(Abs_control - Abs_sample) / Abs_control] x 100. The IC50 value, the concentration of the compound that scavenges 50% of the DPPH radicals, is then determined.[9][10]

Intracellular Reactive Oxygen Species (ROS) Assay in U-87 MG Cells

Objective: To measure the effect of this compound on intracellular ROS levels in a human glioblastoma cell line.

Methodology:

-

Cell Line: U-87 MG human glioblastoma cells.

-

Probe: 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), a cell-permeable, non-fluorescent probe that is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF) by ROS.

-

Procedure:

-

U-87 MG cells are seeded in a multi-well plate and allowed to adhere.

-

The cells are treated with this compound at various concentrations for a specified duration.

-

The cells are then loaded with DCFH-DA and incubated.

-

An optional step is to induce oxidative stress using an agent like H2O2.

-

The fluorescence intensity of DCF is measured using a fluorescence microplate reader or flow cytometer.

-

-

Data Analysis: The fluorescence intensity in this compound-treated cells is compared to that of untreated control cells to determine the effect on intracellular ROS levels.[11]

In Vivo Measurement of Striatal Cyclic Nucleotides in Mice

Objective: To assess the in vivo target engagement of this compound by measuring its effect on cAMP and cGMP levels in the striatum of mice.

Methodology:

-

Animal Model: C57BL/6 mice.

-

Procedure:

-

Mice are administered this compound via an appropriate route (e.g., intraperitoneal or oral).

-

At a specified time point after administration, the animals are euthanized.

-

The striatum is rapidly dissected and frozen to prevent degradation of cyclic nucleotides.

-

The tissue is homogenized, and cAMP and cGMP levels are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits.

-

-

Data Analysis: The levels of cAMP and cGMP in the striatum of this compound-treated mice are compared to those in vehicle-treated control mice.

Caption: A logical workflow for the preclinical evaluation of this compound.

Therapeutic Potential

The unique mechanism of action and preclinical profile of this compound suggest its therapeutic potential in a range of disorders.

-

Schizophrenia: By modulating striatal neuronal activity, PDE10A inhibitors like this compound have been investigated for their potential to treat the positive, negative, and cognitive symptoms of schizophrenia.[12][13] The ability to enhance signaling downstream of D1 receptors and dampen D2 receptor signaling provides a novel, non-dopamine-receptor-antagonist approach to antipsychotic therapy.[8]

-

Neuropathic Pain: The antioxidant properties of this compound, as demonstrated in preclinical assays, suggest a potential role in conditions associated with oxidative stress, such as neuropathy.[5]

-

Huntington's Disease: Given the profound dysfunction of the striatum in Huntington's disease, PDE10A inhibitors are being explored as a potential therapeutic strategy to improve motor and cognitive deficits.

-

Other Neurological and Psychiatric Disorders: The role of the basal ganglia in various other conditions, including Parkinson's disease, obsessive-compulsive disorder, and substance use disorders, suggests that this compound may have broader therapeutic applications that warrant further investigation.[14]

Conclusion

This compound, as a selective PDE10A inhibitor, represents a promising therapeutic agent with a novel mechanism of action for the treatment of various central nervous system disorders. Its ability to modulate cyclic nucleotide signaling in the striatum, coupled with its antioxidant properties, provides a strong rationale for its continued investigation and development. This technical guide has provided a comprehensive overview of the current understanding of this compound's therapeutic potential, supported by quantitative data, detailed experimental methodologies, and a clear visualization of its underlying signaling pathway. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic utility of this compound in its target indications.

References